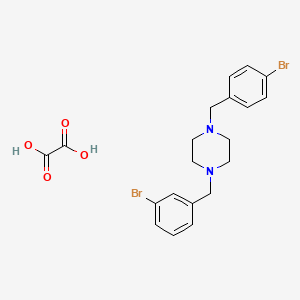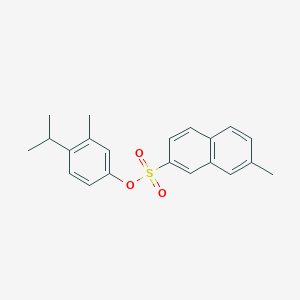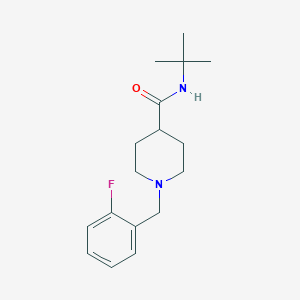
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of biphenyl, which is a common organic compound that has been used in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but several studies have provided insight into its potential targets. In cancer cells, this compound has been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. These mechanisms may contribute to the anti-cancer and neuroprotective effects of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in cell and animal models. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its neuroprotective properties. In animal models, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to improve motor function and reduce neuroinflammation in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for the research on (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine can be identified. First, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Second, preclinical studies are needed to evaluate the safety and efficacy of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in animal models of various diseases. Third, clinical trials are needed to evaluate the therapeutic potential of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in humans. Finally, further studies are needed to optimize the synthesis method of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine and improve its solubility and pharmacokinetics.
Synthesis Methods
The synthesis of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 3-bromobenzyl chloride with 4-methoxy-3-biphenylamine in the presence of a base, such as potassium carbonate. The reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. This synthesis method has been successfully used in several studies to produce (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine with high purity and yield.
Scientific Research Applications
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine may have broad therapeutic potential in the treatment of various diseases.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO/c1-23-20-11-10-17(16-7-3-2-4-8-16)13-19(20)22-14-15-6-5-9-18(21)12-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGTEQJLFCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)

![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)